molecular formula C15F33OP B14614140 Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane CAS No. 58431-35-9

Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane

Cat. No.: B14614140
CAS No.: 58431-35-9
M. Wt: 854.08 g/mol
InChI Key: IYEFRBVKOFCLJK-UHFFFAOYSA-N
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Description

Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely studied for their applications in various fields such as catalysis, material science, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane typically involves the reaction of phosphorus pentachloride with undecafluoropentyl alcohol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of organophosphorus derivatives .

Mechanism of Action

The mechanism by which Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, leading to inhibition or modification of their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry and covalent bonding .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane is unique due to its specific fluorinated alkyl groups, which impart distinct chemical and physical properties. These properties include high thermal stability, resistance to oxidation, and unique reactivity patterns compared to other organophosphorus compounds .

Properties

CAS No.

58431-35-9

Molecular Formula

C15F33OP

Molecular Weight

854.08 g/mol

IUPAC Name

1-[bis(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)phosphoryl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane

InChI

InChI=1S/C15F33OP/c16-1(17,4(22,23)10(34,35)36)7(28,29)13(43,44)50(49,14(45,46)8(30,31)2(18,19)5(24,25)11(37,38)39)15(47,48)9(32,33)3(20,21)6(26,27)12(40,41)42

InChI Key

IYEFRBVKOFCLJK-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)F)(F)F)(C(C(F)(F)P(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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